molecular formula C11H11N3O B7899600 5-(2-Methoxyphenyl)pyrazin-2-amine

5-(2-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B7899600
M. Wt: 201.22 g/mol
InChI Key: GAIOCFVJFFOLRX-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-methoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as TiCl4, which facilitates the formation of the desired product . Another method involves the use of Suzuki-Miyaura cross-coupling reactions, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl/heteroaryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Methoxyphenyl)pyrazin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as:

Uniqueness

What sets 5-(2-Methoxyphenyl)pyrazin-2-amine apart from these similar compounds is its unique substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

5-(2-Methoxyphenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O. Its structure includes a pyrazine ring substituted with a methoxyphenyl group, which is believed to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in different disease models.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Potential : Some studies have indicated that it could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially through modulation of oxidative stress pathways.

Antimicrobial Studies

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting its potential as an anti-tubercular agent .

Anticancer Research

In a separate investigation focusing on cancer therapeutics, this compound was tested for its effects on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialActive against M. tuberculosis (MIC < 1 µM)
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates oxidative stress pathways

Properties

IUPAC Name

5-(2-methoxyphenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOCFVJFFOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-bromopyrazine (1.16 g, 6.67 mmol) and 2-methoxyphenylboronic acid (1.17 g, 7.70 mmol) in N,N-dimethylformamide (15 mL) was treated with tetrakis(triphenylphosphine)palladium(0) (193 mg, 0.17 mmol) and potassium carbonate (1.87 g, 13.34 mmol). The mixture was heated at 110° C. overnight. The reaction mixture was extracted with chloroform and water. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 2/1 ethyl acetate/hexanes (2/1 ratio) afforded 5-(2-methoxy-phenyl)-pyrazin-2-ylamine (210 mg, 16%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One

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